molecular formula C16H11ClF3N3 B14523231 4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 62649-33-6

4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B14523231
CAS No.: 62649-33-6
M. Wt: 337.72 g/mol
InChI Key: TZKYYAMSZUXYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with chlorophenyl, phenyl, and trifluoromethyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorophenylhydrazine with 1-phenyl-3-(trifluoromethyl)-2-propen-1-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: shares similarities with other pyrazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

CAS No.

62649-33-6

Molecular Formula

C16H11ClF3N3

Molecular Weight

337.72 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-5-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C16H11ClF3N3/c17-11-8-6-10(7-9-11)13-14(16(18,19)20)22-23(15(13)21)12-4-2-1-3-5-12/h1-9H,21H2

InChI Key

TZKYYAMSZUXYEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.